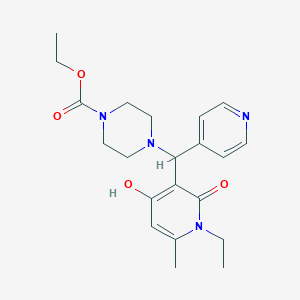

Ethyl-4-((1-Ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-4-yl)methyl)piperazin-1-carboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-4-yl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C21H28N4O4 and its molecular weight is 400.479. The purity is usually 95%.

BenchChem offers high-quality Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-4-yl)methyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-4-yl)methyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Ethyl-4-((1-Ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-4-yl)methyl)piperazin-1-carboxylat wurde auf sein Potenzial als Antitumormittel untersucht. Forscher untersuchen seine Auswirkungen auf das Wachstum von Tumorzellen, Apoptose und die Hemmung der Metastasierung .

- Studien haben die antibakteriellen Eigenschaften der Verbindung untersucht. Es kann das Wachstum von Bakterien hemmen, indem es essentielle Zellprozesse stört, was es zu einem Kandidaten für neuartige antibakterielle Medikamente macht .

- Derivate von this compound haben vasodilatorische Wirkungen gezeigt. Forscher untersuchen ihre Auswirkungen auf die Erweiterung der Blutgefäße und mögliche kardiovaskuläre Anwendungen .

- Wissenschaftler haben die Antikrebsaktivität verwandter Verbindungen bewertet. Durch Modifikation der Struktur wollen sie die Wirksamkeit gegen bestimmte Krebsarten verbessern. Ethylester der 6-Methyl-4-oxo-1,2,3,4-Tetrahydropyrimidin-5-carbonsäure wurden untersucht .

- Die Verbindung dient als Baustein für die Synthese von Analoga mit unterschiedlichen Eigenschaften. Forscher erforschen Variationen im Piperazinring und andere Substituenten, um die gewünschten Effekte zu optimieren .

- Derivate von this compound könnten Anwendungen in der Arzneimittelentwicklung finden. Ihre einzigartige Struktur bietet Möglichkeiten zur Entwicklung neuartiger pharmazeutischer Wirkstoffe .

Antitumor-Eigenschaften

Bakterizide Aktivität

Vasodilator-Potenzial

Antikrebs-Bewertung

Synthese von Analoga

Arzneimittelentwicklung

Biologische Aktivität

Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-4-yl)methyl)piperazine-1-carboxylate, also known by its CAS number 939241-89-1, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H33N3O6, with a molecular weight of 459.5 g/mol. Its structure features a piperazine ring connected to a pyridine moiety and a dihydropyridine derivative, which contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C24H33N3O6 |

| Molecular Weight | 459.5 g/mol |

| CAS Number | 939241-89-1 |

| Density | N/A |

| Boiling Point | N/A |

Neuroprotective and Anti-inflammatory Effects

Recent studies have indicated that this compound exhibits neuroprotective and anti-neuroinflammatory properties. Research has shown that derivatives of dihydropyridine compounds can modulate neuroinflammatory responses, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Inhibition of EZH2 and EZH1

A significant finding is the compound's ability to inhibit the enzymes EZH2 and EZH1 , which are involved in epigenetic regulation through histone methylation. In structure–activity relationship studies, compounds similar to this one demonstrated potent inhibition of EZH2 with an IC50 value of less than 10 nM, indicating strong efficacy in targeting these enzymes .

Structure–Activity Relationship (SAR)

The SAR studies reveal that modifications to the pyridine and piperazine components significantly affect the compound's inhibitory potency. For example, alterations in the substituents at specific positions on the pyridone ring can either enhance or diminish biological activity. The following table summarizes key findings from SAR analyses:

| Compound | Structure Modification | IC50 (nM) for EZH2 | IC50 (nM) for EZH1 |

|---|---|---|---|

| 5 | Parent compound | <10 | 69 ± 14 |

| 51 | Substituent change | <10 | 127 ± 29 |

| 52 | Additional methyl group | <10 | 126 ± 22 |

| 53 | Altered linkage | <10 | 108 ±23 |

Neuroprotective Studies

In a study investigating the neuroprotective effects of similar compounds, it was found that they could reduce oxidative stress markers in neuronal cells subjected to inflammatory stimuli. The presence of the dihydropyridine core was crucial for this protective effect, suggesting that ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-4-yl)methyl)piperazine-1-carboxylate may exert similar benefits.

Cancer Research

Another area of investigation involves the compound's potential role in cancer therapy. The inhibition of EZH2 has been linked to anti-cancer effects due to its role in silencing tumor suppressor genes. Compounds demonstrating similar inhibitory profiles could be explored further as potential anti-cancer agents .

Eigenschaften

IUPAC Name |

ethyl 4-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-pyridin-4-ylmethyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O4/c1-4-25-15(3)14-17(26)18(20(25)27)19(16-6-8-22-9-7-16)23-10-12-24(13-11-23)21(28)29-5-2/h6-9,14,19,26H,4-5,10-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUCQRRMRMWHFQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C(C1=O)C(C2=CC=NC=C2)N3CCN(CC3)C(=O)OCC)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.